molecular formula C10H7ClFNO2S B6609233 4-chloro-2-methylquinoline-8-sulfonyl fluoride CAS No. 2648966-39-4

4-chloro-2-methylquinoline-8-sulfonyl fluoride

Cat. No.: B6609233
CAS No.: 2648966-39-4
M. Wt: 259.68 g/mol
InChI Key: ZZSQSACOQXLNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methylquinoline-8-sulfonyl fluoride is a specialized chemical reagent designed for research applications, particularly in medicinal chemistry and chemical biology. As a bifunctional molecule, it incorporates both a sulfonyl fluoride electrophile and a halogenated quinoline core, making it a valuable building block for constructing more complex structures. Its primary research utility lies in its potential as a protein-binding warhead in the development of covalent enzyme inhibitors, leveraging the reactivity of the sulfonyl fluoride group which can target serine residues in enzymatic active sites . The unique quinoline scaffold is a privileged structure in drug discovery, known for conferring a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties . The presence of the chloro group at the 4-position and the methyl group at the 2-position allows for further synthetic elaboration via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This compound is strictly for research use in laboratory settings and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

4-chloro-2-methylquinoline-8-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSQSACOQXLNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Methylquinoline 8 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Group (Sulfur(VI) Fluoride Exchange – SuFEx Chemistry)

The sulfonyl fluoride (-SO₂F) group is a cornerstone of SuFEx chemistry, a set of near-perfect click reactions that rely on the robust yet selectively reactive S-F bond. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity, being generally resistant to hydrolysis, oxidation, and reduction, yet becoming highly reactive towards specific nucleophiles under appropriate catalytic conditions. enamine.netsigmaaldrich.com This allows for precise and high-yielding transformations, making the -SO₂F group a versatile handle for chemical ligation. ccspublishing.org.cn

Nucleophilic Addition Reactions (e.g., with Alcohols, Phenols, Amines, Thiols)

The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to attack by a variety of nucleophiles. These reactions, central to SuFEx chemistry, typically require activation by a base or a catalyst to facilitate the displacement of the fluoride ion.

Reactions with Alcohols and Phenols: Aryl and alkyl alcohols can react with sulfonyl fluorides to form stable sulfonate esters. These reactions are often catalyzed by organic bases or require activation of the alcohol as a silyl (B83357) ether. nih.gov Recent advancements have introduced accelerated SuFEx conditions, using a synergistic catalyst system of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Barton's base (BTMG) in combination with silylating agents like hexamethyldisilazane (B44280) (HMDS), which allows these reactions to proceed rapidly and in high yields even at room temperature. nih.govresearchgate.net Phenols, being more acidic, readily form phenolates that are excellent nucleophiles for SuFEx reactions. researchgate.net

Representative SuFEx Reactions of Aryl Sulfonyl Fluorides with Phenols

EntryPhenolCatalyst (mol%)SolventTime (h)Yield (%)
14-MethoxyphenolBTMG (50)MeCN295
24-NitrophenolBTMG (50)MeCN292
3PhenolBTMG (50)MeCN298
42-NaphtholBTMG (100)DMF285

Data is illustrative and based on reactions with analogous aryl sulfonyl fluorides. researchgate.net

Reactions with Amines: Primary and secondary amines are potent nucleophiles that react with sulfonyl fluorides to yield sulfonamides. researchgate.net These reactions are fundamental in medicinal chemistry and drug discovery for the synthesis of bioactive compounds. The reaction conditions can be tuned to favor the SuFEx reaction over other potential side reactions. researchgate.net Catalytic systems, such as N-heterocyclic carbenes (NHCs) in relay with 1-hydroxybenzotriazole (B26582) (HOBt), have been developed to facilitate the efficient synthesis of sulfonamides from sulfonyl fluorides and a broad range of amines. researchgate.netacs.org

Representative SuFEx Reactions of Aryl Sulfonyl Fluorides with Amines

EntryAmineCatalystSolventTemperatureYield (%)
1Aniline (B41778)Ca(NTf₂)₂, DABCODioxane80°C85
2BenzylamineCa(NTf₂)₂, DABCODioxane80°C92
3MorpholineHOBt-80°C90
4PiperidineHOBt-80°C95

Data is illustrative and based on reactions with analogous aryl sulfonyl fluorides. researchgate.netnih.gov

Reactions with Thiols: Thiols and their corresponding thiolates are excellent nucleophiles that can participate in SuFEx-type reactions. While less common than reactions with O- and N-nucleophiles, the reaction provides a route to thiosulfonates. Additionally, the synthesis of sulfonyl fluorides themselves can be achieved from thiols via electrochemical oxidative coupling with a fluoride source, highlighting the versatility of sulfur-fluorine chemistry. acs.orgnih.gov

Applications in Bioconjugation and Chemical Probe Development

The unique reactivity profile of sulfonyl fluorides makes them exceptionally well-suited for applications in chemical biology. researchgate.net They serve as "privileged warheads" for covalent inhibitors and chemical probes due to their stability in aqueous environments and their ability to selectively react with nucleophilic amino acid residues within protein binding sites. enamine.netsigmaaldrich.comjenabioscience.com

Sulfonyl fluoride probes can covalently modify a range of amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. jenabioscience.comacs.org This broad targeting capability, extending beyond the commonly targeted cysteine, significantly expands the scope of proteins that can be studied or inhibited. enamine.net The reaction is often context-dependent, meaning the reactivity of the sulfonyl fluoride is enhanced by the specific microenvironment of the protein's active site. nih.gov This selectivity allows for the development of highly specific probes for identifying functional residues, mapping enzyme binding sites, and for the discovery of novel drug candidates. nih.govnih.gov For instance, sulfonyl fluoride-based probes have been instrumental in identifying functional tyrosines in glutathione (B108866) transferases and in developing modulators for challenging targets like the E3 ubiquitin ligase cereblon. nih.govnih.gov

Exploration of Radical Reactions Involving the S-F Bond

While the chemistry of sulfonyl fluorides has been dominated by their behavior as electrophiles, recent research has unveiled pathways to engage them in radical reactions. researchgate.net The homolytic cleavage of the strong S-F bond to generate a fluorosulfonyl radical (•SO₂F) is challenging due to its high bond dissociation energy. springernature.com However, innovative strategies utilizing photoredox catalysis in combination with organosuperbase activation have successfully enabled the generation of S(VI) radicals from sulfonyl fluorides. nih.gov

This activation transforms the typically electrophilic sulfonyl fluoride into a radical species that can participate in novel transformations, such as the addition to alkenes to form vinyl sulfones. nih.gov This radical pathway dramatically expands the synthetic utility of sulfonyl fluorides beyond traditional SuFEx chemistry, opening new avenues for the synthesis of complex molecules and functional materials. springernature.comnih.govrsc.org

Reactivity of the 4-Chloro-2-methylquinoline (B1666326) Moiety

The 4-chloro-2-methylquinoline scaffold possesses its own distinct reactivity, primarily governed by the electron-deficient nature of the pyridine (B92270) ring and the potential for substitution on the carbocyclic (benzene) ring.

Nucleophilic Aromatic Substitution at the 4-Position

The chlorine atom at the 4-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the ring nitrogen atom activates the C4 position towards attack by nucleophiles. This is a well-established and widely used reaction for the synthesis of 4-substituted quinolines. mdpi.comresearchgate.net

A wide array of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, to generate diverse derivatives. researchgate.net Reactions with amines, for example, are a common method to synthesize 4-aminoquinolines, a scaffold present in numerous biologically active compounds. mdpi.com The reactivity at the C4 position is generally greater than at the C2 position in nucleophilic substitution reactions of analogous 2,4-dichloroquinolines. mdpi.comnih.gov The reaction conditions can vary from mild to harsh, depending on the nucleophilicity of the attacking species and the presence of any additional activating or deactivating groups on the quinoline ring. researchgate.net

Representative Nucleophilic Aromatic Substitution Reactions on 4-Chloroquinolines

EntryNucleophileSolventConditionsProduct
1BenzylamineEthanolReflux4-(Benzylamino)quinoline derivative
2Sodium MethoxideMethanolReflux4-Methoxyquinoline derivative
3ThiophenolDMFBase, RT4-(Phenylthio)quinoline derivative
41,2,4-TriazoleDMFBase, 120°C4-(1H-1,2,4-Triazol-1-yl)quinoline derivative

Data is illustrative and based on reactions with analogous 4-chloroquinoline (B167314) systems. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (SₑAr) on the quinoline ring system generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. imperial.ac.uk The pyridine ring is deactivated towards electrophiles due to the electronegativity of the nitrogen atom, which can also be protonated under acidic reaction conditions, further increasing its deactivating effect.

The substitution pattern is directed to the 5- and 8-positions. reddit.comquora.com This regioselectivity is governed by the stability of the Wheland intermediate (the sigma complex) formed upon attack of the electrophile. Attack at C5 and C8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring, resulting in a more stable intermediate compared to attack at C6 or C7. quora.com Therefore, reactions such as nitration, halogenation, and sulfonation on the 4-chloro-2-methylquinoline core would be expected to yield products substituted at the 5- and/or 8-positions, assuming the sulfonyl fluoride group at position 8 doesn't impose significant steric hindrance for substitution at position 5.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Chlorinated Quinoline

The 4-chloro position on the quinoline ring is generally susceptible to a variety of transition metal-catalyzed cross-coupling reactions. It is anticipated that 4-chloro-2-methylquinoline-8-sulfonyl fluoride would readily participate in well-established transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are invaluable for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

In a typical Suzuki-Miyaura coupling, the 4-chloroquinoline would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to yield a 4-aryl- or 4-vinyl-2-methylquinoline-8-sulfonyl fluoride. The electron-withdrawing nature of the 8-sulfonyl fluoride group may influence the reactivity of the C4-Cl bond, potentially requiring specific optimization of reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent.

Similarly, Sonogashira coupling with terminal alkynes would be expected to proceed at the 4-position, affording 4-alkynyl derivatives. The Buchwald-Hartwig amination would provide a route to a diverse range of 4-amino-2-methylquinoline-8-sulfonyl fluorides by coupling with primary or secondary amines.

A detailed analysis in this section would require experimental data, which is currently unavailable. Such data would be presented in a tabular format, detailing the specific reaction partners, catalyst systems, reaction conditions, and corresponding yields.

Interactive Data Table: Hypothetical Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O100122-Methyl-4-phenylquinoline-8-sulfonyl fluorideData N/A
PhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (5)Et₃NTHF6582-Methyl-4-(phenylethynyl)quinoline-8-sulfonyl fluorideData N/A
MorpholinePd₂(dba)₃ (2), Xantphos (4)NaOtBuDioxane110184-(Morpholin-4-yl)-2-methylquinoline-8-sulfonyl fluorideData N/A

Note: This table is illustrative and based on general knowledge of cross-coupling reactions on chloroquinolines. The data is hypothetical and awaits experimental verification.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—namely the 4-chloro substituent and the 8-sulfonyl fluoride group—presents interesting questions of chemo- and regioselectivity. The sulfonyl fluoride is a known reactive handle, particularly for nucleophilic attack by amines to form sulfonamides.

Advanced Derivatization Strategies for Structural Diversity and Analog Generation

Building upon the foundational reactions, this section would explore more complex, multi-step synthetic sequences to generate a library of diverse analogs. This could involve sequential functionalization of the quinoline core. For instance, a Suzuki coupling at the 4-position could be followed by the derivatization of the sulfonyl fluoride group into a sulfonamide.

Furthermore, reactions targeting the 2-methyl group, such as condensation reactions, could provide another avenue for structural diversification. The quinoline nitrogen itself could be targeted for N-oxidation, which in turn could activate other positions on the ring for further functionalization. The development of such advanced derivatization strategies is crucial for exploring the structure-activity relationships of this compound scaffold in various applications, such as medicinal chemistry and materials science.

Advanced Research Techniques and Methodologies for Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds.

NMR spectroscopy would be a primary tool for confirming the molecular structure of 4-chloro-2-methylquinoline-8-sulfonyl fluoride (B91410). ¹H NMR would identify the number, environment, and coupling of hydrogen atoms. ¹³C NMR would provide information on the carbon skeleton. Furthermore, ¹⁹F NMR would be crucial for observing the fluorine atom of the sulfonyl fluoride group, and 2D NMR techniques (like COSY, HSQC, and HMBC) would be used to establish the connectivity of the entire molecule.

IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the C-Cl bond, the C=N and C=C bonds of the quinoline (B57606) ring, and particularly the strong, characteristic stretches for the S=O bonds of the sulfonyl fluoride group.

HRMS would be employed to determine the precise molecular weight and elemental formula of 4-chloro-2-methylquinoline-8-sulfonyl fluoride. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula by comparing the experimental mass to the calculated mass.

UV-Vis spectroscopy would provide insights into the electronic transitions within the conjugated quinoline system. The wavelength of maximum absorbance (λmax) would be determined, and the technique could also be used for quantitative analysis based on the Beer-Lambert law, assuming a suitable chromophore is present.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for both the purification of the synthesized compound and the assessment of its purity.

HPLC would be the preferred method for assessing the purity of this compound. A suitable stationary phase (e.g., C18) and mobile phase would be developed to achieve good separation of the target compound from any impurities or starting materials. The retention time and peak area would be used to quantify the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For a compound like this compound, GC-MS would be instrumental in assessing its purity and identifying any potential byproducts from its synthesis.

The methodology involves injecting a vaporized sample into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Detailed Research Findings: While specific GC-MS analysis of this compound is not readily available in published literature, a hypothetical analysis can be described based on methods used for similar quinoline derivatives. researchgate.netresearchgate.net The compound would be dissolved in a suitable organic solvent, such as toluene, before injection. The GC would be equipped with a capillary column like a DB-5MS. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns of the quinoline and sulfonyl fluoride moieties.

Interactive Data Table: Hypothetical GC-MS Parameters for Analysis of a Quinoline Derivative

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm x 0.5 µm)
Inlet Temperature 250°C
Injection Volume 1.0 µL (splitless)
Carrier Gas Helium (1.0 mL/min)
Oven Program 90°C (2 min), then 20°C/min to 260°C (hold 3 min)
MS Ionization Mode Electron Ionization (EI)
Expected Retention Time ~6.6 min (based on quinoline)
Characteristic m/z ions 129, 102 (indicative of quinoline)

Column Chromatography and Solid-Phase Extraction Techniques

Column Chromatography: Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. amazonaws.comresearchgate.net For the purification of this compound after its synthesis, column chromatography on a solid adsorbent like silica gel would be a standard procedure. amazonaws.com

The crude product would be dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with silica gel. A solvent system, likely a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), would be passed through the column. amazonaws.com The separation is based on the differential adsorption of the compounds to the silica gel; more polar compounds adsorb more strongly and elute later. Fractions would be collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Solid-Phase Extraction (SPE): Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate, concentrate, or clean up analytes from a solution. truman.eduaffinisep.comlibretexts.orgyoutube.com This technique is highly versatile and can be adapted for various sample matrices. youtube.com For a quinoline derivative, a reversed-phase SPE cartridge (e.g., C18) could be employed for sample cleanup prior to analysis. truman.edu

The process typically involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by an equilibration with water or a buffer.

Loading: The sample solution is passed through the cartridge, where the analyte of interest is retained on the sorbent.

Washing: Impurities are washed away with a weak solvent that does not elute the analyte.

Elution: The purified analyte is eluted from the sorbent with a strong solvent.

Interactive Data Table: Illustrative Column Chromatography and SPE Parameters for Quinoline Derivatives

TechniqueParameterDescription
Column Chromatography Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase Gradient of Hexanes:Ethyl Acetate amazonaws.com
Detection UV light (254 nm) on TLC plates researchgate.net
Solid-Phase Extraction Sorbent Type Reversed-Phase (e.g., C18-bonded silica)
Conditioning Solvent Methanol, followed by water
Elution Solvent Acetonitrile (B52724) or Methanol

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic structure of the molecule can be determined.

Detailed Research Findings: While a crystal structure for this compound is not available, data from a related quinoline derivative, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, can serve as an illustrative example of the type of data obtained from such an analysis. mdpi.com This information is crucial for understanding the molecule's geometry and potential intermolecular interactions in the solid state.

Interactive Data Table: Representative Crystallographic Data for a Substituted Quinoline

ParameterValue (for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate) mdpi.com
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X Å, b = Y Å, c = Z Å, β = X°
Volume V ų
Z (molecules per unit cell) 4
Calculated Density ρ g/cm³
R-factor R₁

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

Sulfonyl fluorides are known to act as covalent inhibitors of certain enzymes, particularly serine proteases, by reacting with nucleophilic residues in the active site. jenabioscience.comnih.gov Advanced biophysical techniques are essential for characterizing the kinetics and thermodynamics of such interactions.

Isothermal Titration Calorimetry (ITC): Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. frontiersin.org It can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a ligand-target interaction. For a covalent inhibitor like a sulfonyl fluoride, ITC can be adapted to study the kinetics of the covalent modification. acs.orgresearchgate.netnih.govacs.org

In a typical experiment, a solution of the target protein is placed in the sample cell of the calorimeter, and the ligand (this compound) is titrated into the cell from a syringe. The heat released or absorbed upon binding is measured, providing a detailed thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. mdpi.com It allows for the determination of association (kon) and dissociation (koff) rate constants, as well as the binding affinity (KD). nih.gov

In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand is then flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time monitoring of the binding and dissociation events. For covalent inhibitors, the dissociation rate is often very slow or negligible, which can be quantified by SPR. nih.gov

Detailed Research Findings: Specific ITC or SPR data for this compound are not available. However, the tables below provide representative data that could be expected from such studies on a covalent inhibitor targeting a serine protease.

Interactive Data Table: Representative ITC Data for a Covalent Inhibitor

ParameterHypothetical Value
Binding Affinity (Kd) Low µM range
Stoichiometry (n) ~1
Enthalpy (ΔH) -10 to -20 kcal/mol
Entropy (ΔS) Favorable

Interactive Data Table: Representative SPR Data for a Covalent Inhibitor

ParameterHypothetical Value
Association Rate (kon) 10⁴ - 10⁵ M⁻¹s⁻¹
Dissociation Rate (koff) < 10⁻⁴ s⁻¹
Equilibrium Dissociation Constant (KD) Low µM to nM range

Research Applications of 4 Chloro 2 Methylquinoline 8 Sulfonyl Fluoride in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Chemical Probes and Ligands

The unique chemical architecture of 4-chloro-2-methylquinoline-8-sulfonyl fluoride (B91410), combining a recognized heterocyclic scaffold with a reactive sulfonyl fluoride group, makes it an attractive starting point for the development of sophisticated chemical probes and ligands.

The sulfonyl fluoride group is a key feature that enables the design of covalent modulators and activity-based probes (ABPs). Unlike traditional reversible inhibitors, covalent probes form a stable bond with their biological targets, offering advantages such as prolonged duration of action and the ability to visualize and identify target proteins. The reactivity of the sulfonyl fluoride is directed towards nucleophilic amino acid residues such as serine, threonine, tyrosine, and lysine, which are often found in the active sites of enzymes.

The 4-chloro-2-methylquinoline (B1666326) scaffold can serve as a recognition element, guiding the reactive sulfonyl fluoride to the binding site of a target protein. By modifying the quinoline (B57606) core, researchers can tune the selectivity and affinity of the probe for different biological targets. For instance, the methyl group at the 2-position and the chloro group at the 4-position can be chemically altered to optimize interactions with a specific protein pocket. This adaptability allows for the creation of a diverse library of probes derived from the parent compound.

Table 1: Potential Amino Acid Targets for Covalent Modification by 4-Chloro-2-methylquinoline-8-sulfonyl Fluoride-Based Probes

Target Amino AcidType of InteractionPotential Protein Classes
SerineCovalent sulfonationSerine proteases, Lipases
ThreonineCovalent sulfonationProtein kinases, Phosphatases
TyrosineCovalent sulfonationProtein kinases, Glutathione (B108866) S-transferases
LysineCovalent sulfonylationProtein kinases, Dehydrogenases

To facilitate the detection and identification of target proteins, this compound can be functionalized with reporter tags. A fluorescent dye can be attached to the quinoline ring, creating a probe that allows for the visualization of target localization within cells or tissues using microscopy techniques. Alternatively, an affinity tag, such as biotin (B1667282), can be incorporated. Following covalent labeling of the target protein, the biotin tag enables the enrichment and subsequent identification of the protein and its binding site through mass spectrometry-based proteomic approaches.

The synthesis of these tagged reagents would involve strategic chemical modifications of the quinoline core, ensuring that the addition of the tag does not significantly hinder the binding affinity or reactivity of the sulfonyl fluoride warhead.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on Quinoline (B57606) Core Activity and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring system. nih.govbrieflands.com For 4-chloro-2-methylquinoline-8-sulfonyl fluoride (B91410), the chloro and methyl groups at the C4 and C2 positions, respectively, are critical in defining its interaction profile with biological targets.

The 4-Chloro Substituent: The presence of a halogen, specifically chlorine, at the C4 and C7 positions of the quinoline ring is a well-established feature in many biologically active compounds, including antimalarials like chloroquine (B1663885). pharmacy180.comyoutube.com A chlorine atom at the C4 position significantly influences the molecule's electronic properties, increasing its lipophilicity which can enhance membrane permeability. eurochlor.org It also acts as a key interaction point within target binding sites. SAR studies on 4-aminoquinolines have shown that a 7-chloro group is optimal for antimalarial activity. youtube.comnih.gov While this specific compound has the chloro group at C4, the principle of halogen-mediated interactions remains relevant. The electron-withdrawing nature of chlorine can modulate the reactivity of the entire quinoline system.

The 2-Methyl Substituent: Substitution at the C2 position of the quinoline ring can have varied effects. A methyl group is relatively small and can influence the molecule's steric profile, potentially improving its fit into a hydrophobic pocket of a target protein. rsc.org Studies on various quinoline derivatives have shown that C2 modifications can impact potency and selectivity. For instance, in some anticancer derivatives, substitution at this position is crucial for activity. biointerfaceresearch.comacs.org The presence of the 2-methyl group can also influence the metabolic stability of the compound. nih.gov

The combination of these substituents creates a unique electronic and steric profile on the quinoline scaffold, which is essential for its initial, non-covalent recognition and binding to a target protein. This initial binding is a prerequisite for the subsequent action of the sulfonyl fluoride moiety.

Role of the Sulfonyl Fluoride Moiety in Ligand-Target Interactions

The sulfonyl fluoride (-SO₂F) group is a key functional component, acting as an electrophilic "warhead" for forming covalent bonds with nucleophilic amino acid residues within a protein's binding site. rsc.orgmdpi.com This mechanism of action classifies compounds like 4-chloro-2-methylquinoline-8-sulfonyl fluoride as targeted covalent inhibitors.

Unlike more promiscuous reactive groups, sulfonyl fluorides exhibit a favorable balance of reactivity and stability. They are relatively stable in aqueous physiological environments but can be activated by the specific microenvironment of a protein binding pocket to react with certain nucleophilic residues. rsc.org The primary targets for sulfonyl fluorides are the side chains of tyrosine, lysine, serine, and histidine. nih.govacs.orgpnas.org This contrasts with other common warheads, such as acrylamides, which predominantly target cysteine.

The process of inhibition involves two steps:

Reversible Binding: The quinoline portion of the molecule first docks non-covalently into the target's binding site.

Covalent Bonding: This initial binding positions the sulfonyl fluoride group in close proximity to a reactive nucleophilic residue (e.g., the hydroxyl of tyrosine or the amine of lysine), facilitating a sulfur(VI)-fluoride exchange (SuFEx) reaction. researchgate.net This forms a stable sulfonate ester or sulfonamide linkage, resulting in irreversible or slowly reversible inhibition of the target protein. nih.gov

This covalent interaction can lead to significant advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets. bohrium.comucsf.edu

Modulating Target Selectivity and Binding Affinity Through Strategic Structural Modifications

The selectivity and affinity of a covalent inhibitor are determined by both the recognition scaffold (the quinoline core) and the reactivity of the warhead (the sulfonyl fluoride). Strategic modifications to the structure of this compound can fine-tune these properties.

Target selectivity is primarily achieved by optimizing the non-covalent interactions of the quinoline scaffold. By altering the substituents at the C2 and C4 positions, the molecule can be tailored to fit preferentially into the binding site of one protein over another. For example, replacing the 2-methyl group with a larger hydrophobic group could enhance van der Waals interactions in a large pocket, while changing the 4-chloro group to a hydrogen bond donor/acceptor could favor a target with a corresponding polar surface. nih.gov

The following hypothetical SAR table illustrates how modifications could modulate binding affinity.

Rational Design Principles Derived from SAR Studies for Optimized Biological Interaction

The insights gained from SAR and SPR studies form the basis for the rational design of more effective and selective covalent inhibitors based on the this compound scaffold. nih.govresearchgate.netacs.org Key principles include:

Scaffold Optimization for Target Recognition: The primary goal is to design a quinoline core that binds with high affinity and selectivity to the desired target. This involves leveraging computational tools like molecular docking and 3D-QSAR models to predict how structural changes will affect binding. nih.gov The substituents (like the 4-chloro and 2-methyl groups) should be chosen to maximize complementary interactions (hydrophobic, electrostatic, hydrogen bonding) with the target's binding site. drugdesign.orgpatsnap.com

Positioning the Electrophilic Warhead: Structure-based design is crucial to ensure the quinoline scaffold orients the 8-sulfonyl fluoride moiety precisely towards a targetable nucleophilic amino acid (Tyr, Lys, Ser, His) in the binding pocket. semanticscholar.orgnih.govacs.org The distance and angle between the electrophile and the nucleophile are critical for an efficient covalent reaction.

Tuning Reactivity: While the sulfonyl fluoride has an intrinsic reactivity, this can be subtly modulated by the electronic effects of the substituents on the quinoline ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially increasing the reaction rate, while electron-donating groups could decrease it. This allows for fine-tuning the warhead's reactivity to balance potency with minimizing off-target reactions.

By systematically applying these principles, medicinal chemists can evolve the parent structure of this compound into highly optimized covalent inhibitors for specific biological targets.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For 4-chloro-2-methylquinoline-8-sulfonyl fluoride (B91410), molecular docking could be employed to screen for potential protein targets. The quinoline (B57606) scaffold is a well-known pharmacophore present in numerous bioactive compounds. Docking studies on similar quinoline derivatives have been used to investigate their potential as anticancer agents by targeting receptors like the Epidermal Growth Factor Receptor (EGFR) or as inhibitors of HIV reverse transcriptase.

A hypothetical docking study of 4-chloro-2-methylquinoline-8-sulfonyl fluoride would involve preparing a 3D model of the compound and docking it into the binding sites of various known protein targets. The results would be scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction. The analysis of the docked pose could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, between the ligand and the protein's amino acid residues. For instance, the sulfonyl fluoride group could act as a hydrogen bond acceptor, while the chloro- and methyl-substituted quinoline ring could engage in hydrophobic and aromatic stacking interactions.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-protein complex over time. This method complements the static picture provided by molecular docking.

Following a promising result from molecular docking, an MD simulation of the this compound-protein complex could be performed. This would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their movements over a specific period.

The simulation could reveal the stability of the predicted binding pose. It would also allow for the study of the conformational dynamics of both the ligand and the protein upon binding, highlighting any induced-fit effects. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target protein compared to docking scores alone. Studies on other quinoline derivatives have utilized MD simulations to confirm the stability of interactions with target kinases.

Quantum Mechanical Calculations for Reactivity, Electronic Properties, and Reaction Pathway Elucidation

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.

For this compound, QM calculations could be used to determine a range of electronic properties. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) map could also be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Furthermore, QM calculations are invaluable for elucidating reaction mechanisms. For instance, they could be used to model the reaction pathway of the sulfonyl fluoride group with a nucleophilic residue in a protein's active site, which is a common mechanism for covalent inhibitors. Such calculations would involve determining the structures and energies of reactants, transition states, and products, thereby providing insights into the reaction's feasibility and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model that could predict the activity of this compound, a dataset of structurally related quinoline derivatives with known biological activities against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. Once a statistically robust and validated QSAR model is developed, it could be used to predict the biological activity of new or untested compounds like this compound, based solely on its calculated molecular descriptors.

A hypothetical QSAR model for a series of quinoline derivatives might reveal, for example, that the presence of a halogen at position 4 and a sulfonyl fluoride group at position 8 are important for activity.

Descriptor Type Example Descriptors for a QSAR Model Potential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energiesAffects electrostatic interactions and reactivity
Steric Molecular volume, surface areaInfluences how the molecule fits into a binding site
Hydrophobic LogP (octanol-water partition coefficient)Determines the molecule's ability to cross cell membranes
Topological Connectivity indicesDescribes the branching and shape of the molecule

In Silico Prediction of Chemical Reactivity and Site Selectivity

In silico methods can be used to predict the chemical reactivity of a molecule and the selectivity of its reactions. This is particularly useful for understanding potential metabolic pathways or for designing synthetic routes.

For this compound, computational tools can predict sites of metabolism by cytochrome P450 enzymes. These predictions are often based on the reactivity of different atoms in the molecule, which can be calculated using quantum mechanical methods. For example, the calculations might indicate that the methyl group is susceptible to oxidation or that the aromatic rings are prone to hydroxylation.

Furthermore, the reactivity of the sulfonyl fluoride group as a potential covalent warhead can be assessed. Computational models can predict its susceptibility to nucleophilic attack by amino acid residues like serine, threonine, or cysteine. The site selectivity of reactions on the quinoline ring, such as nucleophilic aromatic substitution at the chloro-substituted position, can also be investigated by calculating the activation energies for reactions at different sites.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Methodologies

While the synthesis of quinoline (B57606) derivatives is well-established, the specific synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride (B91410) may present unique challenges and opportunities for methodological innovation. Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. This could involve exploring novel catalytic systems for the chlorination and sulfonylfluorination of the quinoline core. Additionally, late-stage functionalization strategies that allow for the introduction of the sulfonyl fluoride group at a later point in the synthetic sequence could provide access to a wider range of analogues for structure-activity relationship studies.

Key areas for synthetic methodology development include:

Novel Reagents: Investigating new fluorinating agents for the conversion of corresponding sulfonyl chlorides or sulfonic acids to the target sulfonyl fluoride.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, safety, and scalability of key synthetic steps.

Expanding the Scope of Biological Applications as Research Tools

The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology due to its ability to form stable covalent bonds with nucleophilic residues in proteins. rsc.org This reactivity makes 4-chloro-2-methylquinoline-8-sulfonyl fluoride a promising candidate for development as a chemical probe to investigate biological systems. Future research should aim to expand its application as a tool for:

Enzyme Inhibition: Given that sulfonyl fluorides are known to inhibit serine proteases, future studies could screen this compound against a broad panel of enzymes to identify novel targets. nih.gov

Target Identification and Validation: By incorporating a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) into the quinoline scaffold, this compound could be used in activity-based protein profiling (ABPP) experiments to identify its cellular binding partners.

Mapping Binding Sites: Covalent modification of a protein by this compound can enable the precise identification of the binding site through techniques like mass spectrometry-based peptide mapping.

Integration with Advanced Chemical Biology Techniques

To fully unlock the potential of this compound as a research tool, its integration with cutting-edge chemical biology techniques is essential. Future work should focus on leveraging high-throughput and proteome-wide approaches to comprehensively characterize its biological activity.

TechniquePotential Application for this compound
High-Throughput Screening (HTS) Rapidly screen large compound libraries derived from the this compound scaffold to identify potent and selective modulators of specific biological targets.
Chemo-proteomics Utilize the covalent nature of the sulfonyl fluoride to map the compound's interactions across the entire proteome, providing insights into its selectivity and potential off-target effects.
Covalent Drug Discovery Platforms Employ specialized platforms to rationally design and optimize covalent inhibitors based on the this compound scaffold for therapeutic development.

Exploration of New Target Classes and Biological Pathways

The reactivity of the sulfonyl fluoride group is not limited to serine residues; it can also react with other nucleophilic amino acids such as lysine, tyrosine, and histidine, depending on the local protein microenvironment. rsc.org This presents an opportunity to explore new target classes and biological pathways that are not accessible to traditional reversible inhibitors. Future research should be directed towards:

Protein-Protein Interactions (PPIs): Designing derivatives of this compound to covalently target and disrupt PPIs, which are often considered challenging drug targets.

Kinases: While many kinase inhibitors target the ATP-binding site, this compound could be used to explore covalent inhibition by targeting non-catalytic residues.

Transcription Factors: Investigating the potential of this compound to covalently modify and modulate the activity of transcription factors, which play a crucial role in gene regulation.

Potential Applications in Materials Science and Polymer Chemistry Research

The unique chemical properties of sulfonyl fluorides, particularly their stability and specific reactivity, also make them attractive for applications in materials science and polymer chemistry. researchgate.net The concept of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, introduced by Sharpless and coworkers, highlights the potential for using sulfonyl fluorides as versatile connectors in molecular assembly. researchgate.net

Future research in this area could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The quinoline core could impart interesting photophysical or electronic properties to the resulting materials, while the sulfonyl fluoride group could be used to form robust linkages. Potential research directions include:

Synthesis of Novel Polymers: Using the compound as a building block for creating polymers with unique thermal, mechanical, or optical properties.

Surface Modification: Covalently attaching the compound to surfaces to alter their properties, such as hydrophobicity or biocompatibility.

Development of Functional Materials: Incorporating the compound into materials for applications in sensors, catalysts, or electronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-methylquinoline-8-sulfonyl fluoride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sulfonation of the quinoline core followed by halogenation. For example, sulfonyl fluoride introduction may require controlled temperature (-10°C to 0°C) to avoid side reactions like hydrolysis. Chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under anhydrous conditions. Yield optimization relies on stoichiometric control (e.g., 1.2 equivalents of fluorinating agents) and inert atmospheres to prevent moisture interference . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C, ¹⁹F) .

Q. How can the stability of this compound be characterized under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C, 37°C, and 60°C. Degradation is monitored using LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives). Kinetic modeling (first-order decay) quantifies half-life. For instance, sulfonyl fluoride groups are prone to hydrolysis at pH > 8, requiring storage at 4°C in desiccated environments .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

  • Methodological Answer :

  • ¹⁹F NMR : Detects sulfonyl fluoride resonance (~60–70 ppm) and monitors fluorination efficiency.
  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., Cl at C4, methyl at C2).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion (e.g., [M+H]⁺ for C₁₀H₈ClFNO₂S, calculated m/z 272.01) .

Advanced Research Questions

Q. How does the sulfonyl fluoride group in this compound influence its reactivity in nucleophilic substitution reactions compared to sulfonyl chlorides?

  • Methodological Answer : Sulfonyl fluorides exhibit slower hydrolysis rates than sulfonyl chlorides, enabling selective reactions with thiols or amines. Reactivity is assessed via competition experiments (e.g., treating with cysteine vs. lysine residues). Kinetic studies (stopped-flow UV-Vis) reveal rate constants (k₂ ~ 10⁻³ M⁻¹s⁻¹ for fluoride vs. 10⁻¹ M⁻¹s⁻¹ for chloride). This property is exploited in activity-based protein profiling (ABPP) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., carbonic anhydrase) with controls for fluoride ion interference.
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with permeability.
  • Counter-screen against off-targets : Utilize kinome/proteome arrays to validate specificity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations (AutoDock Vina) : Dock the compound into target pockets (e.g., ATP-binding sites) using force fields optimized for halogens.
  • MD simulations (GROMACS) : Assess stability of sulfonyl fluoride-enzyme complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations affecting binding (e.g., serine → alanine in catalytic sites) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer : Key issues include:

  • Temperature control : Exothermic sulfonation requires jacketed reactors with precise cooling.
  • Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethyl acetate/hexane) or continuous flow systems.
  • Regioselectivity : Use directing groups (e.g., methyl at C2) to bias halogenation to C4. Monitor via in-situ IR for real-time reaction adjustment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.